1-Chloro-3-hydroxypropan-2-yl prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-hydroxypropan-2-yl prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-chloro-1,2-propanediol with acrylic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-Chloro-3-hydroxypropan-2-yl prop-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-hydroxypropan-2-yl prop-2-enoate involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and ester groups can undergo oxidation and reduction reactions. These interactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-hydroxypropan-2-yl prop-2-enoate
- 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate
- 1-Chloro-3-hydroxybutan-2-yl prop-2-enoate
Uniqueness
1-Chloro-3-hydroxypropan-2-yl prop-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a chloro and hydroxy group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
63348-73-2 |
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Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C6H9ClO3/c1-2-6(9)10-5(3-7)4-8/h2,5,8H,1,3-4H2 |
InChI Key |
IEJHKDXEIYNWLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(CO)CCl |
Origin of Product |
United States |
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